molecular formula C10H18N4 B13075976 4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine

4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13075976
M. Wt: 194.28 g/mol
InChI Key: UVYNOFLNKXYTCT-UHFFFAOYSA-N
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Description

4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a methyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the construction of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with 2-(pyrrolidin-1-yl)ethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with receptor sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-[2-(pyrrolidin-2-yl)ethyl]piperidine
  • 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one

Uniqueness

4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both a pyrazole and pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

4-methyl-1-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C10H18N4/c1-9-8-14(12-10(9)11)7-6-13-4-2-3-5-13/h8H,2-7H2,1H3,(H2,11,12)

InChI Key

UVYNOFLNKXYTCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCN2CCCC2

Origin of Product

United States

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